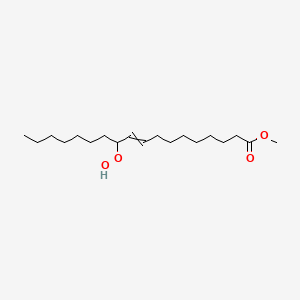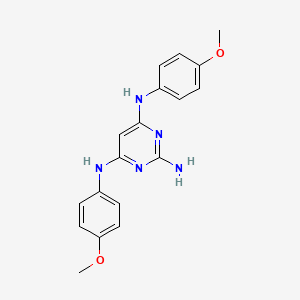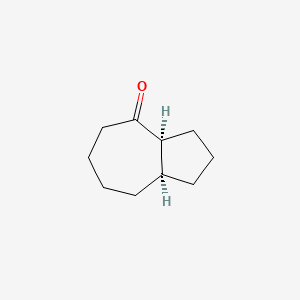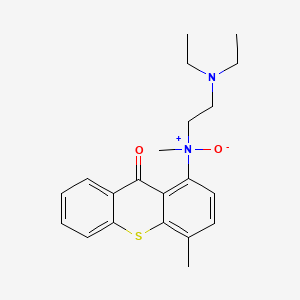
1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one is an organic compound with the molecular formula C18H16O It is a member of the propargyl ketone family, characterized by the presence of a phenyl group and a trimethylphenyl group attached to a prop-2-yn-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one can be synthesized through several methods. One common approach involves the reaction of 2,4,6-trimethylbenzaldehyde with phenylacetylene in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper may be employed to facilitate the reaction and improve selectivity .
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond to a double or single bond, yielding alkenes or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of 1-phenyl-3-(2,4,6-trimethylphenyl)prop-2-ene-1-one or 1-phenyl-3-(2,4,6-trimethylphenyl)propane-1-one.
Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or bind to receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-3-(2-tolyl)prop-2-yn-1-one: Similar structure but with a tolyl group instead of a trimethylphenyl group.
2-Propen-1-one, 1-phenyl-3-(2,4,6-trimethylphenyl)-: Similar backbone but with a different functional group arrangement.
Uniqueness
1-Phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one is unique due to the presence of the trimethylphenyl group, which can influence its reactivity and biological activity. This structural feature may enhance its selectivity and potency in various applications compared to similar compounds .
Propiedades
Número CAS |
5689-92-9 |
|---|---|
Fórmula molecular |
C18H16O |
Peso molecular |
248.3 g/mol |
Nombre IUPAC |
1-phenyl-3-(2,4,6-trimethylphenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C18H16O/c1-13-11-14(2)17(15(3)12-13)9-10-18(19)16-7-5-4-6-8-16/h4-8,11-12H,1-3H3 |
Clave InChI |
OFOHVAXIGPSYBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)C#CC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(3-Methylbutoxy)ethoxy]pentane](/img/structure/B14724812.png)
![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)


![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)


![1-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-3-propylurea](/img/structure/B14724871.png)
![N-(2-acetamido-[1,3]thiazolo[5,4-f][1,3]benzothiazol-6-yl)acetamide](/img/structure/B14724878.png)




